2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a complex organic compound with a molecular formula of C25H27ClN4O4 and a molecular weight of 482.97 This compound is notable for its unique structure, which includes a benzothiazinone core and a benzodioxole moiety
Preparation Methods
The synthesis of 2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazinone Core: This step involves the cyclization of appropriate precursors to form the benzothiazinone ring.
Introduction of the Azepane Moiety: The azepane group is introduced through a nucleophilic substitution reaction.
Attachment of the Benzodioxole Group: The benzodioxole moiety is attached via a condensation reaction with the acetamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane and benzodioxole moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
When compared to similar compounds, 2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide stands out due to its unique combination of structural features. Similar compounds include:
Benzothiazinone Derivatives: These compounds share the benzothiazinone core but differ in their substituents.
Benzodioxole Derivatives: Compounds with the benzodioxole moiety but different core structures.
The uniqueness of this compound lies in its specific combination of these moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(7-benzyl-2-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O4/c1-16-27-21-14-29(13-17-7-5-4-6-8-17)10-9-18(21)25(32)30(16)15-24(31)28-20-11-19(26)22(33-2)12-23(20)34-3/h4-8,11-12H,9-10,13-15H2,1-3H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWXVFCYGZPYII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC4=CC(=C(C=C4OC)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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